Nosiheptide

Beschreibung

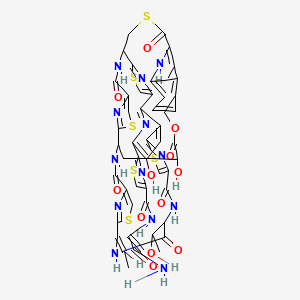

from Streptomyces actuosus; structure

Eigenschaften

IUPAC Name |

N-(3-amino-3-oxoprop-1-en-2-yl)-2-[21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAOHXRUMXWDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H43N13O12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1222.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56377-79-8 | |

| Record name | Nosiheptide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56377-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nosiheptide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nosiheptide's Mechanism of Action on the 50S Ribosomal Subunit: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nosiheptide, a member of the thiopeptide family of antibiotics, exerts its potent antimicrobial activity by targeting the bacterial ribosome, a critical engine for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound interacts with the 50S ribosomal subunit, leading to the inhibition of protein translation. We will delve into the specific binding site, the functional consequences of this interaction, and the key experimental methodologies employed to elucidate this mechanism. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying processes.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), has demonstrated significant efficacy against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1] Its primary mode of action is the inhibition of bacterial protein synthesis through a high-affinity interaction with the 50S ribosomal subunit.[2] Understanding the intricacies of this interaction is paramount for the rational design of new thiopeptide antibiotics and for overcoming potential resistance mechanisms.

The Molecular Target: The 50S Ribosomal Subunit

The bacterial ribosome is a complex macromolecular machine responsible for translating messenger RNA (mRNA) into proteins. It is composed of two subunits, the 30S and the 50S. The 50S subunit is the primary target of this compound and plays a crucial role in peptide bond formation and the translocation of transfer RNAs (tRNAs) and mRNA.

This compound's Binding Site and Mechanism of Action

This compound binds to a specific pocket on the 50S ribosomal subunit, which is formed by the confluence of ribosomal protein L11 and a region of the 23S ribosomal RNA (rRNA).[3][4] This binding site is located within a functionally critical region known as the GTPase-Associated Center (GAC).

The binding of this compound to this site has profound consequences for ribosomal function, primarily by inhibiting the activity of two essential elongation factors:

-

Elongation Factor Tu (EF-Tu): This G-protein is responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome.

-

Elongation Factor G (EF-G): This G-protein catalyzes the translocation of the peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation cycle of protein synthesis.

This compound's presence in the L11/23S rRNA cleft physically obstructs the binding of these elongation factors to the ribosome.[5] Specifically, it interferes with the GTP hydrolysis that is essential for the function of both EF-Tu and EF-G.[3][5] By preventing the conformational changes driven by GTP hydrolysis, this compound effectively stalls the ribosome, leading to a complete cessation of protein synthesis and ultimately, bacterial cell death.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and the closely related thiopeptide, thiostrepton.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 0.125 | [6] |

| M. tuberculosis clinical isolates (MIC50) | 0.25 | [6] |

| M. tuberculosis clinical isolates (MIC90) | 1.0 | [6] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 | [5] |

Table 2: Binding Affinity of Thiostrepton to the 23S rRNA

| Ligand | Target | Dissociation Constant (Kd) | Method | Reference |

| Thiostrepton | E. coli 23S rRNA | 2.4 x 10-7 M | Nitrocellulose Filter Binding Assay | [3] |

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of biochemical and structural biology techniques. Below are detailed protocols for two key experimental assays.

Ribosome Filter Binding Assay

This assay is used to quantify the binding of a ligand (e.g., this compound) to the ribosome.

Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-nucleic acid complexes, while allowing unbound nucleic acids or small molecules to pass through. By using a radiolabeled ligand, the amount of bound complex can be quantified.

Protocol:

-

Preparation of Ribosomes: Isolate 70S ribosomes or 50S subunits from a bacterial strain of interest (e.g., E. coli, M. smegmatis) using established protocols involving differential centrifugation and sucrose density gradient centrifugation.

-

Radiolabeling of this compound (or a suitable analog): If a radiolabeled version of this compound is not commercially available, it can be synthesized or a suitable radiolabeled analog can be used.

-

Binding Reaction:

-

In a microcentrifuge tube, combine purified 50S ribosomal subunits (final concentration, e.g., 0.1-1 µM) with varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT).

-

Incubate the reaction mixture at 37°C for 30 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Pre-soak nitrocellulose filters (0.45 µm pore size) in ice-cold binding buffer.

-

Assemble the filtration apparatus (e.g., a dot blot or filter manifold).

-

Apply the binding reaction mixture to the filter under gentle vacuum.

-

Wash the filter twice with ice-cold binding buffer to remove unbound ligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the total ligand concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve using appropriate software (e.g., GraphPad Prism).

-

Toeprinting (Primer Extension Inhibition) Assay

This assay is used to map the precise location of the ribosome stalled on an mRNA template by an antibiotic.

Principle: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from an mRNA template, starting from a radiolabeled primer. When the reverse transcriptase encounters a stalled ribosome, it stops, generating a truncated cDNA product. The size of this "toeprint" fragment reveals the position of the ribosome on the mRNA.

Protocol:

-

Preparation of Components:

-

In vitro transcribe a specific mRNA of interest.

-

Anneal a 32P-labeled DNA primer to a region downstream of the expected stalling site on the mRNA.

-

Prepare a cell-free translation system (e.g., E. coli S30 extract) or use purified ribosomal components.

-

-

Translation Reaction:

-

Set up a translation reaction containing the primed mRNA, the cell-free extract or purified components, amino acids, and energy sources.

-

Add this compound at a concentration known to inhibit translation.

-

Incubate the reaction at 37°C to allow translation to initiate and stall.

-

-

Primer Extension:

-

Add reverse transcriptase and dNTPs to the reaction mixture.

-

Incubate to allow for cDNA synthesis.

-

-

Analysis of Products:

-

Stop the reaction and purify the cDNA products.

-

Run the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.

-

-

Interpretation:

-

The appearance of a specific band (the toeprint) in the presence of this compound, which is absent or reduced in its absence, indicates the position of the stalled ribosome. The position of the toeprint is typically 15-17 nucleotides downstream of the P-site codon of the stalled ribosome.

-

Conclusion

This compound's mechanism of action represents a highly specific and effective means of inhibiting bacterial protein synthesis. By targeting a unique site on the 50S ribosomal subunit and disrupting the function of essential elongation factors, this compound provides a compelling scaffold for the development of novel antibiotics. The experimental techniques detailed in this guide are crucial tools for further dissecting the molecular interactions of this compound and other ribosome-targeting antibiotics, paving the way for the design of next-generation therapeutics to combat the growing challenge of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. The binding of thiostrepton to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiostrepton inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Nosiheptide Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nosiheptide is a complex thiopeptide antibiotic with potent activity against a range of bacterial pathogens. Its intricate bicyclic structure, featuring a unique indole side ring, arises from a fascinating biosynthetic pathway encoded by the nos gene cluster in Streptomyces actuosus ATCC 25421. This technical guide provides an in-depth exploration of the elucidation of this gene cluster, detailing the functions of the involved genes, the biosynthetic logic, and the experimental methodologies employed in its characterization.

Core Concepts of this compound Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products with diverse biological activities. The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide, NosM, which then undergoes extensive modifications by a suite of dedicated enzymes to yield the mature antibiotic.[1][2][3] These modifications include the formation of multiple thiazole rings, dehydroamino acids, a central hydroxypyridine core, and a distinctive 3,4-dimethylindolic acid (DMIA) moiety that forms a second macrocycle.[3][4]

The elucidation of the nos gene cluster has revealed a modular biosynthetic machinery, with specific sets of enzymes responsible for the formation of the thiopeptide framework and the unique indole side ring.[1][5] This intricate process involves a carefully orchestrated sequence of enzymatic reactions, highlighting nature's elegant strategies for generating chemical complexity.[4]

The this compound Biosynthetic Gene Cluster

The nos gene cluster from Streptomyces actuosus ATCC 25421 contains 16 genes (nosA-P) responsible for the biosynthesis of this compound and its regulation.[3][4] The functions of the key genes, as determined through bioinformatics analysis, gene inactivation studies, and in vitro biochemical assays, are summarized below.

| Gene | Proposed Function |

| nosM | Encodes the 50-amino acid precursor peptide (SCTTCECCCSCSS structural peptide) that is post-translationally modified.[2][3] |

| nosG/H | Form a complex that catalyzes the cyclodehydration of cysteine residues to form thiazoline rings.[3][4] |

| nosF | A dehydrogenase that oxidizes thiazoline rings to thiazole rings.[3][4] |

| nosD/E | Responsible for the dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively.[3][4] |

| nosO | A putative enzyme involved in the formation of the central six-membered nitrogen heterocycle (pyridine ring).[1][4] |

| nosL | A radical S-adenosylmethionine (SAM) enzyme that converts L-tryptophan to 3-methyl-2-indolic acid (MIA).[4][5][6] |

| nosI | An adenylating enzyme that activates MIA.[4][7] |

| nosJ | An acyl carrier protein that binds and delivers activated MIA.[3][7] |

| nosN | A radical SAM methyltransferase that acts on NosJ-bound MIA to install a methyl group at the C4 position of the indole ring, a key step in DMIA formation.[1][4][5][7] |

| nosK | An α/β-hydrolase fold protein that transfers the DMIA moiety to the precursor peptide.[4][7] |

| nosA | Catalyzes the C-terminal amide formation in the maturation of this compound.[8] |

| nosB/C | Believed to be involved in post-thiopeptide modifications.[4] |

Biosynthetic Pathway and Logic

The biosynthesis of this compound is a highly coordinated process involving five key post-translational modification steps:

-

Thiazole Formation: The pathway is initiated by the formation of five thiazole rings from the cysteine residues within the NosM precursor peptide.[4] This is accomplished by the successive actions of the NosG/H cyclodehydratase complex and the NosF dehydrogenase.[3][4]

-

Indolic Moiety Incorporation: Concurrently, the indole side ring precursor, 3-methyl-2-indolic acid (MIA), is synthesized from L-tryptophan by the radical SAM enzyme NosL.[4][5] MIA is then activated by NosI and loaded onto the acyl carrier protein NosJ.[7]

-

Ser/Thr Dehydration: The NosD and NosE enzymes catalyze the dehydration of five serine and threonine residues in the precursor peptide to form dehydroamino acids.[3][4]

-

Indole Side Ring Closure: The radical SAM enzyme NosN methylates the NosJ-bound MIA to form a DMIA precursor.[4][7] This moiety is then transferred by NosK to the Cys8 residue of the modified precursor peptide, followed by an ester bond formation with the Glu6 residue to complete the 19-membered side ring system.[4]

-

Pyridine Formation and Final Maturation: The final step in the formation of the bicyclic thiopeptide scaffold is the NosO-catalyzed formation of the central pyridine ring, which establishes the 26-membered main macrocycle.[4] Subsequent tailoring steps, including C-terminal amide formation by NosA, yield the mature this compound.[8]

Experimental Workflows and Signaling Pathways

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. The logical flow of these experimental approaches and the intricate enzymatic cascade can be visualized as follows:

Key Experimental Protocols

A detailed understanding of the this compound biosynthetic gene cluster has been achieved through a series of key experimental procedures. The following sections provide an overview of the methodologies commonly employed.

Fermentation and this compound Production

-

Strain and Culture Conditions: Streptomyces actuosus ATCC 25421 is typically grown on ISP2 agar plates for sporulation. For this compound production, spores are inoculated into a seed medium (e.g., sucrose, corn steep liquor, peptone, and CaCO3) and incubated at 28°C with shaking. After a period of growth, the seed culture is used to inoculate a larger production fermentation.[1]

-

Analysis: this compound production can be monitored by High-Performance Liquid Chromatography (HPLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Gene Inactivation and Mutant Analysis

-

Vector Construction: Gene inactivation is often achieved through homologous recombination using a temperature-sensitive vector like pKC1139 or a non-replicating vector. An internal fragment of the target gene is cloned into the vector, which is then introduced into S. actuosus via conjugation from an E. coli donor strain.

-

Mutant Selection and Verification: Single-crossover mutants are selected based on antibiotic resistance. Subsequent screening for double-crossover events (gene replacements) is performed, and the desired mutants are verified by PCR and Southern blotting.

-

Phenotypic Analysis: The resulting mutant strains are then fermented, and their metabolic profiles are compared to the wild-type strain using HPLC and LC-MS to identify any changes in this compound production or the accumulation of biosynthetic intermediates.[1]

In Vitro Enzymatic Assays

-

Protein Expression and Purification: The genes of interest (e.g., nosL, nosN, nosI, nosJ, nosK) are cloned into expression vectors and overexpressed in a suitable host, such as E. coli. The recombinant proteins are then purified using affinity chromatography (e.g., Ni-NTA).

-

Assay Conditions: The activity of the purified enzymes is tested in vitro by incubating the enzyme with its putative substrate(s) and any necessary cofactors (e.g., ATP, SAM).

-

Product Detection: The formation of the expected product is monitored by analytical techniques such as HPLC, LC-MS, or spectroscopic methods. For example, the activity of NosI can be assayed by monitoring the ATP-PPi exchange reaction, while the activity of NosN can be followed by observing the methylation of its substrate using radiolabeled SAM or by LC-MS analysis of the product.[7]

Conclusion

The elucidation of the this compound biosynthetic gene cluster is a landmark achievement in natural product biosynthesis research. It has not only unveiled the intricate enzymatic machinery responsible for the construction of this complex antibiotic but also provided a deeper understanding of the general principles governing thiopeptide biosynthesis. The detailed knowledge of the nos gene cluster and the functions of its encoded enzymes opens up exciting possibilities for the bioengineering of novel thiopeptide analogs with improved therapeutic properties, offering promising avenues for future drug discovery and development.[1][5][6]

References

- 1. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound biosynthesis featuring a unique indole side ring formation on the characteristic thiopeptide framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthesis of the this compound indole side ring centers on a cryptic carrier protein NosJ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Nosiheptide: A Comprehensive Technical Guide to its Chemical Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nosiheptide, a complex thiopeptide antibiotic produced by Streptomyces actuosus, represents a molecule of significant interest in the fields of microbiology and drug development.[1][2][3] Its intricate chemical architecture, characterized by a unique bicyclic structure and a constellation of functional groups, underpins its potent biological activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth exploration of the chemical structure of this compound, a detailed analysis of its functional groups, a summary of its physicochemical properties, and a review of the experimental protocols for its isolation and structural elucidation. Furthermore, this document illustrates the biosynthetic pathway and mechanism of action of this compound through detailed diagrams.

Chemical Structure and Composition

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the e-series of thiopeptides.[1] Its molecular formula is C₅₁H₄₃N₁₃O₁₂S₆, with a molecular weight of 1222.34 g·mol⁻¹.[1] The core structure of this compound is a complex macrocyclic peptide that features several key components:

-

A Tetrasubstituted Pyridine Moiety: A central nitrogen-containing six-membered heterocycle forms the heart of the molecule.[1]

-

Five Thiazole Rings: These sulfur- and nitrogen-containing five-membered rings are derived from cysteine residues and are a hallmark of thiopeptide antibiotics.[1]

-

Dehydroamino Acids: The structure contains dehydroalanine and dehydrobutyrine residues, which are formed through the dehydration of serine and threonine residues, respectively.[1]

-

A Bicyclic Macrocycle: The peptide backbone is cyclized to form a large macrocyclic ring, which is further constrained by a second ring system.[1]

-

An Indole Side Ring: A unique feature of this compound is the presence of a 3-methyl-2-indolic acid (MIA) moiety, which is attached to the core structure, forming a distinct side ring.[4][5]

The IUPAC name for this compound is N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21Z)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.1²,⁵.1¹²,¹⁵.1²²,²⁵.1³⁸,⁴¹.1⁴⁷,⁵⁰.0⁶,¹¹.0³⁴,³⁹]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide.[1]

Key Functional Groups

The diverse array of functional groups within the this compound molecule contributes to its chemical properties and biological activity. The primary functional groups are:

-

Thiazole Rings: These aromatic heterocycles are crucial for the antibiotic's interaction with its biological target.

-

Hydroxypyridine: The hydroxyl group on the pyridine ring can participate in hydrogen bonding.

-

Amide Bonds (Peptide Linkages): These form the backbone of the peptide structure.

-

Hydroxyl Groups: Present on the threonine-derived residue and the pyridine ring, these groups can act as hydrogen bond donors and acceptors.

-

Indole Ring: The indole nucleus, with its aromatic character and N-H group, can engage in various non-covalent interactions.

-

Carboxamide Group: The terminal carboxamide group contributes to the polarity of the molecule.

-

Dehydroalkene Groups: The double bonds within the dehydroamino acid residues introduce rigidity to the structure.

-

Thioether Linkages: The sulfur atoms within the thiazole rings and other parts of the molecule are key structural features.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₄₃N₁₃O₁₂S₆ | [1] |

| Molecular Weight | 1222.34 g·mol⁻¹ | [1] |

| Appearance | Yellow needles | [6] |

| Melting Point | 310-320 °C (decomposes) | [7] |

| Specific Rotation [α]D²⁰ | +38° (c = 1 in pyridine) | [7] |

| High-Resolution Mass Spectrometry (HR-ESI-TOF-MS) [M+H]⁺ | m/z 1222.1565 (calculated for C₅₁H₄₄N₁₃O₁₂S₆, 1222.1551) | [8][9] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in methanol and ethanol; insoluble in water. | [6] |

Experimental Protocols

Fermentation and Isolation of this compound

This compound is produced by the fermentation of Streptomyces actuosus. A typical protocol for its production and isolation is as follows:

-

Inoculum Preparation: A seed culture of S. actuosus is prepared by inoculating a suitable medium (e.g., ISP2 medium) and incubating for several days.

-

Production Fermentation: The seed culture is used to inoculate a larger production medium (e.g., A1bfe+C medium). The fermentation is carried out for an extended period (e.g., 7 days) under controlled conditions of temperature and aeration.[8]

-

Extraction: After fermentation, the antibiotic is extracted from the culture broth. This is often achieved by adding an adsorbent resin like XAD-16 to the broth, followed by elution with an organic solvent such as acetone. The acetone extract is then concentrated, and the aqueous residue is further extracted with a solvent like ethyl acetate.[8]

-

Purification: The crude extract is subjected to a series of chromatographic purification steps. These typically include:

-

Silica Gel Chromatography: The extract is fractionated on a silica gel column using a gradient of solvents (e.g., isooctane to ethyl acetate).[8]

-

Size-Exclusion Chromatography: Further purification is achieved using a Sephadex LH-20 column with a solvent such as methanol.[8]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often performed using reversed-phase HPLC on a C18 column.[4]

-

Structural Elucidation

The complex structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete structure. The assignment of the ¹H and ¹³C NMR spectra of this compound has been accomplished using these methods.[10]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF-MS are used to determine the accurate mass of the molecule and thus its elemental composition.[8][9]

-

Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the molecule and obtain information about its substructures, which aids in confirming the sequence and modifications of the peptide.[4]

-

-

X-ray Crystallography: The definitive three-dimensional structure and stereochemistry of this compound were confirmed by single-crystal X-ray diffraction analysis.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic modifications of a ribosomally synthesized precursor peptide, NosM.[1][4] The key steps are outlined below and illustrated in the accompanying diagram.

-

Ribosomal Synthesis of Precursor Peptide (NosM): The process begins with the translation of the nosM gene to produce a 50-amino acid precursor peptide. This peptide consists of a 37-amino acid leader peptide and a 13-amino acid core peptide (SCTTCECCCSCSS) that will be modified to form this compound.[1][4]

-

Thiazole Formation: The cysteine residues within the core peptide undergo cyclodehydration and subsequent oxidation to form five thiazole rings.[1]

-

Dehydration: Serine and threonine residues are dehydrated to form dehydroalanine and dehydrobutyrine, respectively.[1]

-

Formation of the Indole Side Ring: L-tryptophan is converted to 3-methyl-2-indolic acid (MIA). This MIA is then attached to the core peptide.[4][5]

-

Macrocyclization and Pyridine Formation: The modified peptide undergoes cyclization reactions to form the large macrocycle and the central pyridine ring.[1]

-

Leader Peptide Cleavage: The leader peptide is proteolytically removed to yield the mature this compound antibiotic.

Caption: Biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[2] Its mechanism of action is similar to that of other thiopeptide antibiotics like thiostrepton.[8][11]

-

Binding to the 50S Ribosomal Subunit: this compound binds tightly to the 50S subunit of the bacterial ribosome. Specifically, it interacts with the ribosomal protein L11 and a region of the 23S rRNA.

-

Inhibition of Elongation Factors: This binding event interferes with the function of two crucial elongation factors:

-

Elongation Factor Tu (EF-Tu): this compound inhibits the binding of the aminoacyl-tRNA-EF-Tu-GTP ternary complex to the ribosomal A-site.

-

Elongation Factor G (EF-G): It also blocks the EF-G-dependent translocation of the peptidyl-tRNA from the A-site to the P-site.

-

-

Inhibition of GTP Hydrolysis: The binding of this compound to the ribosome inhibits the GTPase activity of both EF-Tu and EF-G.

-

Overall Effect: The culmination of these inhibitory actions is the cessation of peptide chain elongation, leading to the arrest of protein synthesis and ultimately bacterial cell death or growth inhibition.

Caption: Mechanism of action of this compound.

Conclusion

This compound remains a molecule of considerable scientific and therapeutic interest. Its complex chemical structure, rich in diverse functional groups, presents both a challenge and an opportunity for synthetic and medicinal chemists. A thorough understanding of its structure, properties, and biological activities is essential for the development of new and effective antibacterial agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of this potent thiopeptide antibiotic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a sulfur-containing peptide antibiotic isolated from Streptomyces actuosus 40037 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 7. This compound CAS#: 56377-79-8 [m.chemicalbook.com]

- 8. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C NMR assignments of the thiopeptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C51H43N13O12S6 | CID 16130051 - PubChem [pubchem.ncbi.nlm.nih.gov]

Nosiheptide: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nosiheptide is a ribosomally synthesized and post-translationally modified thiopeptide antibiotic produced by the bacterium Streptomyces actuosus.[1][2] As a member of the thiopeptide class, it exhibits potent antimicrobial activity, primarily directed against a wide array of Gram-positive bacteria. This includes clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][2][3] Its unique mode of action, which involves the inhibition of protein biosynthesis, makes it a subject of considerable interest for therapeutic development, despite challenges related to its low water solubility and poor absorption from the gastrointestinal tract.[1]

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial effect of this compound stems from its ability to tightly bind to the 50S subunit of the bacterial ribosome.[1] This interaction effectively stalls the process of protein synthesis. Specifically, this compound inhibits the functions of elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), which are crucial for the translocation of peptidyl-tRNA during the elongation phase of translation.[1][4] By occupying a domain on the 23S rRNA that is also the binding site for the ribosomal protein L11, this compound prevents the conformational changes necessary for polypeptide chain extension, leading to a cessation of protein production and ultimately, bacterial cell death.[4][5]

Biological Activity Spectrum

This compound demonstrates potent and specific activity against Gram-positive bacteria while being largely inactive against most Gram-negative strains.[6][7] Its efficacy extends to a variety of clinically relevant pathogens, including multidrug-resistant isolates. Time-kill analyses have shown this compound to be rapidly bactericidal against MRSA in a time- and concentration-dependent manner.[6][7]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro activity of this compound against a range of Gram-positive bacteria. MIC values are presented to illustrate the compound's potency.

| Bacterial Species | Strain Type / Resistance Profile | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.06 - ≤0.25 | N/A | N/A | [6][7][8] |

| Enterococcus spp. | Vancomycin-Resistant (VRE) | 0.125 | N/A | N/A | [6][7] |

| Clostridium difficile | Hypervirulent BI/NAP1/027 | ≤0.25 | N/A | N/A | [6][8] |

| Mycobacterium abscessus | Clinical Isolates | 0.0078 - 1 | 0.125 | 0.25 | [3] |

| Mycobacterium tuberculosis | Clinical Isolates (including MDR-TB) | N/A | 0.125 (DS-TB) 0.25 (MDR-TB) | 1 | [9] |

| Mycobacterium avium | Reference Strain | 0.024 | N/A | N/A | [10] |

| Mycobacterium intracellulare | Reference Strain | 0.024 | N/A | N/A | [10] |

| Mycobacterium bovis | BCG Pasteur | 0.012 | N/A | N/A | [10] |

N/A: Not Available in the cited literature. MIC₅₀/MIC₉₀: The minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][9]

1. Preparation of this compound Stock Solution:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 8 mg/mL).[9][11] This solution is stored at -20°C or -80°C.[11][12]

2. Inoculum Preparation:

-

Bacterial strains are cultured on an appropriate medium (e.g., Luria-Bertani agar for M. tuberculosis, Mueller-Hinton agar for S. aureus) to obtain fresh colonies.[9]

-

A bacterial suspension is prepared in a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) or Middlebrook 7H9 for mycobacteria) and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[6][11] This suspension is then further diluted to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).[11]

3. Microtiter Plate Assay:

-

The this compound stock solution is serially diluted two-fold across the wells of a 96-well microtiter plate using the appropriate sterile broth to achieve a range of final concentrations (e.g., 0.0078 to 8 μg/mL).[11]

-

Each well is inoculated with 100 μL of the standardized bacterial suspension.[11]

-

Control wells are included: a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).[11]

4. Incubation:

-

The plates are incubated under conditions appropriate for the test organism. For example, 37°C for 3 days for M. abscessus.[11]

5. Determination of MIC:

-

Following incubation, bacterial growth is assessed. For many bacteria, this is done visually by observing turbidity.

-

For some species like mycobacteria, a growth indicator such as AlamarBlue (resazurin) is added to each well. A color change from blue (no growth) to pink indicates bacterial metabolic activity and growth.[11]

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth or the color change of the indicator.[11]

Conclusion

This compound exhibits a potent and targeted spectrum of biological activity against Gram-positive bacteria, including highly resistant pathogenic strains. Its mechanism of action, centered on the inhibition of protein synthesis via binding to the 50S ribosomal subunit, represents a validated antibacterial strategy. While its clinical application in humans has been hindered by pharmacokinetic properties, the robust in vitro efficacy of this compound continues to make it a valuable lead compound for the development of new antibiotics aimed at combating the growing threat of Gram-positive bacterial infections. Further research into structural modifications to improve solubility and bioavailability could unlock its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Selective biosynthesis of a rhamnosyl this compound by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus [frontiersin.org]

- 4. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 9. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of this compound, Griseoviridin, and Etamycin as Potent Anti-Mycobacterial Agents against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Nosiheptide: A Technical Guide to its Function as a Bacterial Protein Synthesis Inhibitor

Abstract: Nosiheptide is a ribosomally synthesized and post-translationally modified thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of key steps in protein synthesis, makes it a subject of significant interest in the fields of microbiology and drug development. This technical guide provides an in-depth overview of this compound's mechanism of action, its ribosomal binding site, bacterial resistance mechanisms, and quantitative data on its antimicrobial activity. Detailed experimental protocols for key assays are also provided for research and development applications.

Mechanism of Action

This compound exerts its antibacterial effect by potently inhibiting protein synthesis.[3][4] Its action is primarily targeted at the large (50S) ribosomal subunit.[5] The binding of this compound to the ribosome sterically and allosterically interferes with the function of two critical elongation factors: Elongation Factor Tu (EF-Tu) and Elongation Factor G (EF-G).[3][6][7][8]

-

Inhibition of EF-Tu Function: this compound partially inhibits the enzymatic binding of aminoacyl-tRNA to the ribosomal A-site, a process facilitated by EF-Tu.[3]

-

Inhibition of EF-G Function: The antibiotic significantly obstructs the EF-G-mediated translocation of peptidyl-tRNA from the A-site to the P-site, a crucial step for the continuation of the elongation cycle.[3][6] This also involves the inhibition of ribosome-dependent GTP hydrolysis by EF-G.[5]

By disrupting these essential functions, this compound effectively halts the elongation phase of protein synthesis, leading to bacterial growth inhibition.[8]

The this compound Binding Site

This compound, along with the structurally similar antibiotic thiostrepton, binds with high affinity to a specific cleft on the 50S ribosomal subunit.[2][9] This binding site is located within the GTPase Associated Center (GAC), a region critical for the function of translational GTPases like EF-G.[9] The site is formed by the confluence of ribosomal protein L11 and specific helices of the 23S rRNA.[3][5]

Crystallographic studies have revealed that these thiopeptides interact with nucleobases A1067 and A1095 (E. coli numbering) located in helices 43 and 44 of the 23S rRNA. This rRNA region is also the primary binding site for the N-terminal domain of ribosomal protein L11. The antibiotic essentially locks the flexible L11 protein into a fixed conformation, which in turn prevents the necessary conformational changes required for elongation factor binding and function.[9] This unique binding site does not overlap with those of most other classes of ribosome-targeting antibiotics, reducing the likelihood of cross-resistance.[5]

Bacterial Resistance Mechanisms

Bacteria have evolved several mechanisms to counteract the inhibitory effects of this compound. The primary modes of resistance involve modification of the antibiotic's target site.

-

Enzymatic Modification of 23S rRNA: The most well-characterized resistance mechanism, particularly in the this compound-producing organism Streptomyces actuosus, is the enzymatic methylation of the 23S rRNA.[3][6][7] A specific methyltransferase modifies a pentose group on the 23S rRNA at the antibiotic binding site.[6] This modification drastically reduces the binding affinity of this compound, rendering the ribosome and the bacterium resistant to its effects.[3]

-

Mutation in Ribosomal Protein L11: Mutations in the gene encoding ribosomal protein L11 (rplK) can also confer resistance.[5] For instance, a Lys89Thr mutation in the L11 protein of Mycobacterium tuberculosis has been identified in a resistant isolate.[5] Such mutations likely alter the conformation of the L11/23S rRNA binding cleft, thereby preventing high-affinity binding of this compound.

-

Other Potential Mechanisms: While less characterized, other resistance mechanisms such as active drug efflux could potentially contribute to reduced susceptibility in certain bacterial species.[5]

Quantitative Antimicrobial Activity

This compound demonstrates potent activity against a wide array of Gram-positive bacteria and mycobacteria. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and post-antibiotic effect (PAE).

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Species/Strain | Isolate Type | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Contemporary Clinical Isolates | ≤0.25 | N/A | N/A | [8] |

| Staphylococcus aureus (MSSA) | Contemporary Clinical Isolates | ≤0.25 | N/A | N/A | [8] |

| Enterococcus spp. | Clinical Isolates | ≤0.25 | N/A | N/A | [8] |

| Mycobacterium tuberculosis | 128 Clinical Isolates | N/A | 0.125 - 0.25 | 1.0 | [5] |

| Mycobacterium abscessus | 77 Clinical Isolates | 0.0078 - 1.0 | 0.125 | 0.25 | [10] |

| Vancomycin-Resistant E. faecium | Clinical Isolate | 0.0078 | N/A | N/A | [11] |

N/A: Not Available

Table 2: Pharmacodynamic Properties of this compound

| Parameter | Organism | Condition | Result | Reference |

| Time-Kill Kinetics | MRSA | 10x MIC | ~2-log reduction in CFU/mL at 6 hours | [4][8] |

| Post-Antibiotic Effect (PAE) | M. tuberculosis H37Rv | 10x MIC for 1 hour | ~16 days | [5] |

| Post-Antibiotic Effect (PAE) | M. abscessus | 10x MIC for 1 hour | ~6 hours | [10] |

| Intracellular Activity | M. tuberculosis in macrophages | 1 µg/mL for 24 hours | ~25.8% inhibition of bacterial growth | [5] |

| Intracellular Activity | M. abscessus in macrophages | 4 µg/mL for 48 hours | ~66.5% inhibition of bacterial growth | [10] |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines mentioned in the literature.[5]

Materials and Reagents:

-

This compound stock solution (e.g., 8 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CA-MHB) or Middlebrook 7H9 broth (for mycobacteria)

-

Bacterial inoculum prepared from a fresh culture, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Sterile 96-well microtiter plates.

-

Incubator (37°C).

Procedure:

-

Dispense 50 µL of appropriate sterile broth into each well of a 96-well plate.

-

Create a two-fold serial dilution of this compound. Add 50 µL of the stock solution to the first well of a row. Mix well by pipetting, and then transfer 50 µL to the next well. Repeat across the row to achieve the desired concentration range. Discard the final 50 µL from the last well.

-

Prepare the bacterial inoculum to the specified final concentration.

-

Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. This step halves the drug concentration, which should be accounted for in the initial serial dilution.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

-

Seal the plates and incubate at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Time-Kill Assay

This protocol is based on methodologies described for this compound against MRSA.[8]

Materials and Reagents:

-

This compound stock solution.

-

CA-MHB.

-

Bacterial culture in logarithmic growth phase.

-

Sterile culture tubes.

-

Shaking incubator (37°C).

-

Agar plates (e.g., Todd-Hewitt Agar) for colony forming unit (CFU) enumeration.

-

Sterile saline or PBS for serial dilutions.

Procedure:

-

Prepare tubes containing CA-MHB with this compound at desired multiples of the predetermined MIC (e.g., 1x, 4x, 10x, 20x MIC). Include a drug-free growth control.

-

Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial ten-fold dilutions of the aliquot in sterile saline.

-

Plate 100 µL of appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

Count the colonies on the plates to determine the CFU/mL at each time point.

-

Plot log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Ribosome Binding Assay (General Framework)

This protocol provides a general framework for assessing the binding of this compound to the ribosome, based on size-exclusion centrifugation methods.[12]

Materials and Reagents:

-

Purified 70S ribosomes from a sensitive bacterial strain (e.g., E. coli).

-

Radiolabeled ([³H] or [¹⁴C]) this compound or a competitive binding setup with radiolabeled thiostrepton.

-

Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT).

-

Unlabeled this compound for competition.

-

Microfuge spin columns packed with a size-exclusion resin (e.g., Sephacryl S-300).

-

Scintillation counter and fluid.

Procedure:

-

In microcentrifuge tubes, set up binding reactions containing 70S ribosomes (e.g., 1 µM), radiolabeled antibiotic, and binding buffer.

-

For competition experiments, pre-incubate ribosomes with increasing concentrations of unlabeled this compound before adding the radiolabeled ligand.

-

Incubate the reactions at 37°C for 20-30 minutes to allow binding to reach equilibrium.

-

Prepare the spin columns by pre-equilibrating the resin with binding buffer.

-

Load the entire reaction mixture (e.g., 60 µL) onto the top of the resin in the spin column.

-

Immediately centrifuge the column (e.g., 2000 rpm for 2 min). The large ribosome-antibiotic complexes will pass through the column in the eluate, while the small, unbound antibiotic molecules will be retained in the resin.

-

Collect the eluate and mix with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter. The amount of radioactivity in the eluate is proportional to the amount of antibiotic bound to the ribosomes.

-

Analyze the data to determine binding affinity (Kd) or inhibitory concentration (IC₅₀) in competition assays.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of a ribosome-targeting antibiotic like this compound typically follows a structured workflow to characterize its activity from basic inhibition to more complex cellular and mechanistic effects.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action targeting the 50S ribosomal subunit. Its unique binding site and high efficacy against resistant pathogens underscore its potential as a lead compound for the development of new antibacterial agents.[5][8] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to explore the therapeutic applications of this compound and its analogues. Further investigation into overcoming its physicochemical limitations, such as poor water solubility, remains a key challenge for its clinical translation.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of distinct thiopeptide-antibiotic precursor lead compounds using translation machinery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound analogues as potential antibacterial agents via dehydroalanine region modifications: Semi-synthesis, antimicrobial activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Antibacterial Studies of Nosiheptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nosiheptide, a member of the thiopeptide class of antibiotics, was first isolated from Streptomyces actuosus in 1970.[1] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a complex structure containing multiple thiazole rings, a central pyridine moiety, and a macrocyclic core.[2] Historically, this compound has been utilized as a growth-promoting feed additive in animal husbandry.[1][3] However, with the escalating crisis of antimicrobial resistance, there has been a renewed interest in "rediscovering" and re-evaluating previously identified natural products for human therapeutic use.[1] Initial studies have revealed this compound's potent antibacterial activity, particularly against a range of contemporary, multidrug-resistant Gram-positive pathogens, positioning it as a promising scaffold for further preclinical development.[1][4]

This technical guide provides a comprehensive overview of the foundational research into this compound's antibacterial properties, focusing on its mechanism of action, spectrum of activity, and the experimental protocols used in its initial evaluation.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by potently inhibiting bacterial protein synthesis.[3][5] Its mechanism is distinct from many other ribosome-targeting antibiotics, making it effective against strains resistant to existing drugs.[6]

The core mechanism involves a high-affinity binding to the 50S subunit of the bacterial ribosome.[2] Specifically, this compound interacts with a region of the 23S rRNA and the ribosomal protein L11.[6][7] This binding event sterically hinders the function of two critical elongation factors:

-

Elongation Factor-Tu (EF-Tu): Responsible for delivering aminoacyl-tRNA to the A-site of the ribosome.

-

Elongation Factor-G (EF-G): Catalyzes the translocation of the peptidyl-tRNA from the A-site to the P-site.[5][8]

By inhibiting the GTP hydrolysis catalyzed by both EF-Tu and EF-G, this compound effectively stalls the elongation phase of protein synthesis, leading to bacterial growth inhibition or cell death.[5][6]

In Vitro Antibacterial Spectrum

Initial studies demonstrate that this compound has potent activity against a wide array of Gram-positive bacteria and mycobacteria, while being largely inactive against Gram-negative organisms.[1][9]

Activity Against Gram-Positive Bacteria

This compound exhibits extremely potent activity against contemporary strains of Staphylococcus aureus, including multidrug-resistant (MDR) and methicillin-resistant (MRSA) isolates, with Minimum Inhibitory Concentration (MIC) values often at or below 0.25 mg/L.[1][3] Its effectiveness extends to other clinically significant pathogens like Enterococcus species and Clostridium difficile.[4]

Table 1: this compound MICs for Gram-Positive Bacteria

| Bacterial Species | Strain Type | MIC (mg/L) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | MRSA & MSSA | ≤ 0.25 | [1] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.125 | [1] |

| Clostridium difficile | Hypervirulent BI strain | Active (MIC not specified) |[1] |

Activity Against Mycobacteria

This compound has also been identified as a potent anti-mycobacterial agent, showing significant activity against both slow-growing and rapidly growing mycobacteria.

Table 2: this compound MICs for Mycobacterium Species

| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| M. tuberculosis | Clinical Isolates | 0.125 - 0.25 | 1.0 | - | [6][10] |

| M. abscessus | Clinical Isolates | 0.125 | 0.25 | 0.0078 - 1.0 | [11][12][13] |

| M. avium | Reference Strain | - | - | 0.024 | [14] |

| M. intracellulare| Reference Strain | - | - | 0.024 |[14] |

Pharmacodynamics and In Vivo Efficacy

Time-Kill Kinetics

Time-kill analyses reveal that this compound is rapidly bactericidal against MRSA in a concentration- and time-dependent manner.[1] At concentrations of 10x and 20x the MIC, a nearly 2-log reduction in bacterial count was observed within 6 hours.[1][9] Against vancomycin-resistant Enterococcus faecium (VRE), however, it was found to be bacteriostatic.[1]

Table 3: Summary of Time-Kill Analysis against MRSA

| Organism | Concentration | Time (hours) | Log₁₀ CFU/mL Reduction | Classification | Reference(s) |

|---|---|---|---|---|---|

| MRSA | 10x MIC | 6 | ~2.0 | Bactericidal | [1] |

| MRSA | 20x MIC | 6 | ~2.0 | Bactericidal | [1] |

| VRE | up to 64x MIC | 24 | < 3.0 | Bacteriostatic |[1] |

Post-Antibiotic Effect (PAE)

This compound demonstrates a significantly prolonged post-antibiotic effect (PAE) against both healthcare-associated (HA-MRSA) and community-associated (CA-MRSA) strains when compared to vancomycin.[1][15] The PAE for this compound was calculated to be over 9 hours for both types of MRSA, indicating sustained antibacterial activity even after the drug concentration falls below the MIC.[1]

In Vivo Efficacy

The in vivo potential of this compound was assessed in a murine model of intraperitoneal MRSA infection. Mice treated with this compound at 20 mg/kg showed significant protection against mortality.[1][16]

Table 4: In Vivo Efficacy in Murine MRSA Infection Model

| Treatment Group | Dose (mg/kg, i.p.) | Schedule | Survival Rate (Day 3) | P-value | Reference(s) |

|---|---|---|---|---|---|

| This compound | 20 | 1 and 8 h post-infection | 100% (10/10) | < 0.03 | [1] |

| Control (Vehicle) | - | - | 40% (4/10) | - |[1] |

Safety and Toxicology Profile

Initial safety assessments indicate a favorable profile for this compound. It was found to be non-cytotoxic to mammalian (HeLa) cells at concentrations up to 128 mg/L, which is over 1000-fold its MIC against MRSA.[1] Furthermore, its potent anti-MRSA activity was not inhibited by the presence of 20% human serum, a crucial factor for in vivo effectiveness.[1][4][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe the key experimental protocols used in the initial studies of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using standardized broth microdilution methods.

Protocol:

-

Preparation: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CA-MHB) in a 96-well microtiter plate.[9]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

Incubation: Plates are incubated at 37°C for 16-20 hours.[9]

-

Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing over time in the presence of an antibiotic.

References

- 1. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus [frontiersin.org]

- 13. In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of this compound, Griseoviridin, and Etamycin as Potent Anti-Mycobacterial Agents against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Nosiheptide Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nosiheptide, a thiopeptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the efficacy of an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This document provides a detailed protocol for determining the MIC of this compound against MRSA using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and interfering with the function of elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).[7][8] This action ultimately halts the translocation step in protein synthesis, leading to bacterial cell death.[9][10]

Quantitative Data Summary

The following table summarizes the reported MIC values of this compound against various MRSA strains.

| MRSA Strain | Strain Type | This compound MIC (mg/L) | Reference |

| TCH1516 | USA300 CA-MRSA | 0.06 | [2] |

| Sanger 252 | USA200 HA-MRSA | 0.03 | [2] |

| ATCC 33591 | HA-MRSA | ≤0.25 | [2] |

| Various clinical isolates | MRSA | ≤0.25 | [1][3] |

| Multi-drug resistant strains | MRSA | 0.03 - 0.125 | [11] |

Table 1: this compound MIC Values against MRSA Strains. CA-MRSA: Community-Associated MRSA; HA-MRSA: Hospital-Associated MRSA.

Experimental Protocol: Broth Microdilution for this compound MIC Determination

This protocol is based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.[4][5][6]

Materials

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CA-MHB)

-

Sterile 96-well U-bottom microtiter plates

-

MRSA isolates and a quality control strain (e.g., Staphylococcus aureus ATCC® 29213™)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Methodology

-

This compound Stock Solution Preparation:

-

Dissolve this compound in DMSO to a high concentration (e.g., 1280 mg/L).

-

Further dilute the stock solution in CA-MHB to create a working stock for serial dilutions.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

-

Dilute the adjusted inoculum in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CA-MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working stock to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., from 16 mg/L to 0.015 mg/L). Discard 100 µL from the last dilution column.

-

The final volume in each well should be 100 µL before adding the inoculum.

-

Include a growth control well (containing only CA-MHB and inoculum) and a sterility control well (containing only CA-MHB).

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial suspension (prepared in step 2) to each well, except for the sterility control well. This results in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Seal the microtiter plates to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound MIC determination against MRSA.

This compound Mechanism of Action

Caption: this compound's inhibition of bacterial protein synthesis.

References

- 1. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Elongation factor G bound to the ribosome in an intermediate state of translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structure of the ribosome with elongation factor G trapped in the post-translocational state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Efficacy of Nosiheptide in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of the thiopeptide antibiotic, Nosiheptide, in murine infection models. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound against Gram-positive bacterial infections.

Introduction

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent in vitro activity against a range of multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the function of elongation factors.[3][4] Due to its low water solubility and poor absorption from the gastrointestinal tract, this compound has primarily been used as an animal feed additive.[3] However, its potent antimicrobial activity has led to renewed interest in its therapeutic potential for human use, necessitating robust in vivo efficacy testing.[2][5]

Key Efficacy Data

The in vivo efficacy of this compound has been demonstrated in a murine model of MRSA infection. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound Against MRSA in a Murine Peritonitis Model

| Parameter | Details | Reference |

| Mouse Model | Female CD1 mice (8 weeks old) | [6] |

| Infection Model | Intraperitoneal (i.p.) infection | [1][6] |

| Bacterial Strain | HA-MRSA strain Sanger 252 | [1][6][7] |

| Inoculum | 1–2 × 10⁹ cfu in 4% hog gastric mucin | [6] |

| Treatment | This compound (20 mg/kg, i.p.) | [1][7][8][9] |

| Dosing Schedule | 1 and 8 hours post-infection | [1][6][7] |

| Control Group | Vehicle control (i.p.) | [6][7] |

| Primary Outcome | Survival | [1][7] |

| Results | This compound provided significant (p < 0.03) protection against mortality.[1][7] | [1][7] |

Table 2: Survival Outcomes in this compound-Treated vs. Control Mice

| Time Point | This compound-Treated Group Survival (n=10) | Vehicle Control Group Survival (n=10) |

| Day 1 | 10/10 | 4/10 |

| Day 3 | 10/10 | 4/10 |

| End of Study | 9/10 | 4/10 |

Data synthesized from published studies.[1][7]

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies of this compound in a murine MRSA infection model.

Protocol 1: Murine Model of Intraperitoneal MRSA Infection

Objective: To evaluate the efficacy of this compound in a lethal intraperitoneal infection model using MRSA.

Materials:

-

This compound

-

Vehicle for this compound (e.g., DMSO, PEG300/PEG400, Tween 80, corn oil)[8]

-

HA-MRSA strain (e.g., Sanger 252)

-

Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

-

4% Hog Gastric Mucin

-

Sterile phosphate-buffered saline (PBS)

-

8-week-old female CD1 mice

-

Sterile syringes and needles (27G or similar)

-

Animal housing and monitoring equipment

Procedure:

-

Preparation of Bacterial Inoculum: a. Culture the MRSA strain overnight in TSB at 37°C with shaking. b. The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase. c. Harvest the bacterial cells by centrifugation and wash twice with sterile PBS. d. Resuspend the bacterial pellet in sterile PBS to the desired concentration. e. Just prior to infection, mix the bacterial suspension with an equal volume of 4% hog gastric mucin to enhance virulence. The final inoculum should be 1–2 × 10⁹ cfu per mouse.[6]

-

Animal Infection: a. Acclimatize 8-week-old female CD1 mice for at least 3 days prior to the experiment. b. Randomly assign mice to treatment and control groups (n=10 per group is recommended).[6][7] c. Inject each mouse intraperitoneally (i.p.) with the prepared bacterial inoculum.

-

This compound Administration: a. Prepare a stock solution of this compound in a suitable vehicle. b. At 1 hour and 8 hours post-infection, administer this compound (20 mg/kg) via i.p. injection to the treatment group.[1][6][7] c. Administer an equivalent volume of the vehicle to the control group at the same time points.

-

Monitoring and Endpoint: a. Monitor the mice at least twice daily for clinical signs of infection (e.g., lethargy, piloerection) and mortality for a period of 5 days.[6] b. The primary endpoint is survival. Moribund mice should be humanely euthanized. c. At the end of the study, all surviving mice should be euthanized.

-

Data Analysis: a. Record survival data for both groups. b. Analyze survival curves using the log-rank (Mantel-Cox) test to determine statistical significance. A p-value < 0.05 is typically considered significant.[6]

Visualizations

This compound's Mechanism of Action

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing this compound's in vivo efficacy in a murine MRSA infection model.

References

- 1. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]